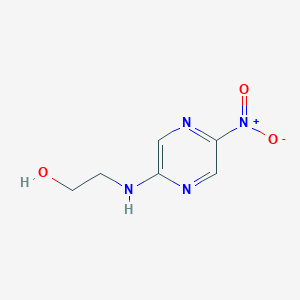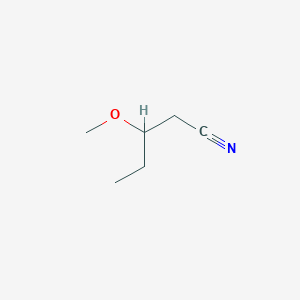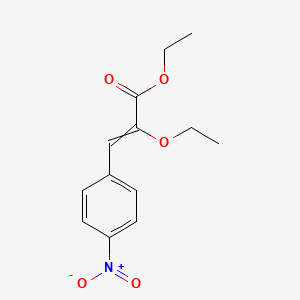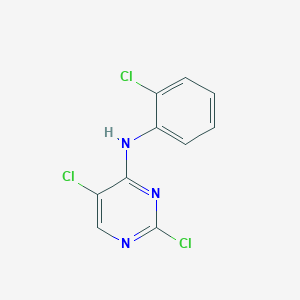
N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine is an organic compound characterized by its unique structural framework, which incorporates a chlorophenyl ring linked to a dichloropyrimidinyl moiety. This structure bestows the molecule with distinctive chemical properties and reactivities, making it an invaluable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine typically involves the reaction of 2-chloroaniline with 2,5-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the aromatic rings.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: An aromatic compound with a similar chlorophenyl structure but different functional groups.
(2-Chlorophenyl)diphenylmethanol: Another compound with a chlorophenyl ring but different substituents.
Uniqueness
N4-(2-chlorophenyl)-2,5-dichloropyrimidine-4-amine is unique due to its dichloropyrimidinyl moiety, which imparts distinct reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H6Cl3N3 |
|---|---|
Molecular Weight |
274.5 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-chlorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H6Cl3N3/c11-6-3-1-2-4-8(6)15-9-7(12)5-14-10(13)16-9/h1-5H,(H,14,15,16) |
InChI Key |
WMSZSWYFBUAPBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
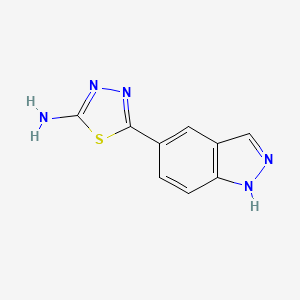
![8-Chloromethyl-10H-pyrazino[2,3-b][1,4]benzothiazine](/img/structure/B8559814.png)
![1-[6-(2-Chloro-4-methyxyphenoxy)-hexyl]-imidazole](/img/structure/B8559828.png)
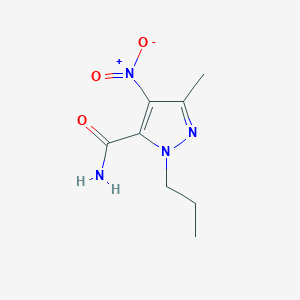
![[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol](/img/structure/B8559833.png)
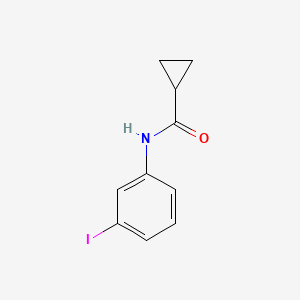
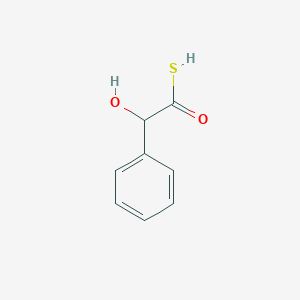
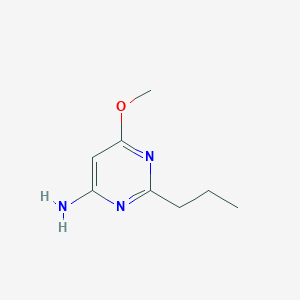
![Methyl 2-((methylamino)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8559850.png)
![7,7,9,9-Tetramethyl-8-phenyl-1,4-dioxa-8-phosphaspiro[4.5]decane](/img/structure/B8559855.png)
